tert-Butyl (2-amino-3-chlorophenyl)carbamate

Description

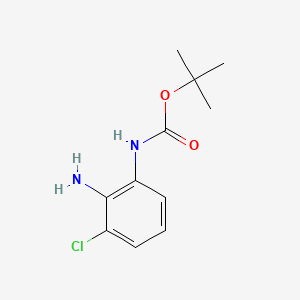

tert-Butyl (2-amino-3-chlorophenyl)carbamate is a carbamate-protected aniline derivative featuring a tert-butoxycarbonyl (Boc) group and a chlorine substituent at the 3-position of the aromatic ring. This compound is commonly utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors and other bioactive molecules. Its Boc group serves as a protective moiety for the amine, enabling selective reactivity during multi-step syntheses. The chlorine atom enhances electrophilic aromatic substitution reactivity and may influence biological activity through steric and electronic effects .

Properties

IUPAC Name |

tert-butyl N-(2-amino-3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSCKYWYOFQHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719246 | |

| Record name | tert-Butyl (2-amino-3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954238-81-4 | |

| Record name | tert-Butyl (2-amino-3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 954238-81-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The amine group attacks the electrophilic carbonyl of Boc₂O, forming a carbamate bond. A base, such as triethylamine (TEA) or aqueous sodium hydroxide, neutralizes the generated tert-butoxycarbonyl acid, driving the reaction to completion. Key parameters include:

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility.

-

Temperature : 0–25°C to minimize side reactions.

-

Stoichiometry : 1.2–1.5 equivalents of Boc₂O to ensure full conversion.

A representative procedure adapted from patent CN104086460B involves:

-

Dissolving 2-amino-3-chlorophenol (1.0 equiv) in anhydrous THF.

-

Adding TEA (1.1 equiv) followed by Boc₂O (1.2 equiv) dropwise at 0°C.

-

Stirring at room temperature for 12–24 hours.

-

Quenching with water, extracting with ethyl acetate, and purifying via column chromatography.

Optimization Strategies

-

Catalytic DMAP : Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction by facilitating acyl transfer.

-

Solvent Effects : Polar aprotic solvents like DMF improve solubility but may necessitate higher temperatures (40–50°C).

-

Workup Adjustments : Sequential washes with 1M HCl and saturated NaHCO₃ remove unreacted starting materials and byproducts.

Reductive Amination-Based Approaches

For substrates where direct Boc protection is inefficient, reductive amination offers an alternative route.

Synthesis via Intermediate Isocyanides

A patented method for analogous carbamates involves:

-

Condensing N-tertbutyloxycarbonyl-1,2-quadrol with paraformaldehyde in toluene under acetic acid catalysis to form an isocyanide intermediate.

-

Reducing the isocyanide with sodium borohydride in THF at 20–30°C.

Adapting this to tert-butyl (2-amino-3-chlorophenyl)carbamate would require:

-

Replacing N-tertbutyloxycarbonyl-1,2-quadrol with 2-nitro-3-chlorophenylamine.

-

Reducing the nitro group to amine before Boc protection.

Key Advantages :

-

Higher functional group tolerance.

-

Avoids competing phenol acylation.

Challenges :

-

Multi-step synthesis lowers overall yield (50–60%).

-

Requires stringent control of reduction conditions to prevent over-reduction.

Comparative Analysis of Synthetic Routes

Trade-offs :

-

Direct Protection : Higher yield but risks phenol acylation if base concentration is inadequate.

-

Reductive Amination : Longer route but avoids phenolic interference.

Industrial-Scale Production Considerations

Scaling up this compound synthesis demands:

Solvent Selection

Purification Techniques

Waste Management

-

Acid Neutralization : Spent TEA and acetic acid are neutralized with Ca(OH)₂ to form non-hazardous salts.

-

Solvent Recovery : Distillation reclaims >90% of THF for reuse.

Challenges and Troubleshooting

Low Yields in Direct Protection

-

Cause : Competing phenol acylation or insufficient Boc₂O.

-

Solutions :

-

Use 2.0 equivalents of Boc₂O.

-

Pre-protect the phenol with a methyl ether (removed post-Boc protection).

-

Impurity Formation

-

Byproducts : Di-Boc derivatives from overprotection.

-

Mitigation : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Chemical Reactions Analysis

tert-Butyl (2-amino-3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions with aryl halides to form N-Boc-protected anilines.

Scientific Research Applications

tert-Butyl (2-amino-3-chlorophenyl)carbamate is utilized in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, halogenation, and functional groups. Key parameters include molecular properties, synthetic applications, and reported data.

Substituent Position and Halogenation Effects

Key Findings :

- Chlorine vs. Methyl: The chlorine substituent in this compound increases electron-withdrawing effects, enhancing resonance stabilization of intermediates during nucleophilic substitution reactions compared to methyl analogs .

Structural Analogs with Modified Backbones

Key Findings :

- Amino Group Position: tert-Butyl (3-aminophenyl)carbamate (68621-88-5) demonstrates altered solubility and reactivity due to the meta-amino group, highlighting the importance of regiochemistry .

Commercial Availability and Purity

The compound and its analogs are available from specialty chemical suppliers (e.g., Combi-Blocks Inc.) with typical purities ≥95%. Pricing varies significantly based on halogenation and structural complexity, with chlorine-containing derivatives often costing 20–30% more than methyl or unsubstituted analogs .

Biological Activity

Tert-butyl (2-amino-3-chlorophenyl)carbamate is a carbamate compound with significant biological activity, particularly in agricultural and pharmaceutical applications. Its unique structure, featuring a tert-butyl group and a 2-amino-3-chlorophenyl moiety, influences its reactivity and interaction with various biological targets. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-amino-3-chlorophenol. The reaction can be catalyzed by various acids or bases to optimize yield and purity. The general procedure can be summarized as follows:

- Reactants : Tert-butyl carbamate and 2-amino-3-chlorophenol.

- Catalysts : Acidic or basic conditions may be applied.

- Conditions : Controlled temperature and time for optimal yield.

This synthesis pathway highlights the compound's versatility as an intermediate in organic synthesis, suggesting its potential for further functionalization.

Anticholinesterase Activity

Research has indicated that compounds similar to this compound exhibit anticholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The compound's structural features may enhance its inhibitory effects on acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts .

Antiviral Properties

This compound has demonstrated antiviral activity, particularly against the tobacco mosaic virus. This property makes it a candidate for use in crop protection and disease management in agriculture.

In Vivo Studies

Recent studies have evaluated the anti-inflammatory properties of related carbamate compounds. For instance, derivatives of tert-butyl 2-(substituted benzamido)phenylcarbamate showed promising anti-inflammatory activity with inhibition percentages ranging from 39% to 54% within 12 hours . Such findings suggest that this compound could also possess similar anti-inflammatory effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cytochrome P450 Enzymes : The compound may act as a selective inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Membrane Permeability : Its ability to permeate biological membranes suggests potential impacts on cellular processes, influencing drug absorption and efficacy.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl N-(2-amino-3-methylphenyl)carbamate | Methyl substitution on phenyl ring | Altered activity profile |

| Tert-butyl N-(4-chlorophenyl)carbamate | Chlorine at para position | Different biological properties |

| Tert-butyl N-(3-chloroaniline)carbamate | Aniline derivative | Varying reactivity and solubility |

The specific amino and chloro substitutions on the phenyl ring contribute to its distinct biological activities compared to these similar compounds.

Q & A

What synthetic routes are reported for tert-Butyl (2-amino-3-chlorophenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

Answer:

Synthesis typically involves introducing the tert-butyl carbamate group to a pre-functionalized aromatic amine. A common approach is to react 2-amino-3-chloroaniline with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. Key considerations include:

- Temperature control : Reactions are often conducted at low temperatures (-78°C) to minimize side reactions, followed by gradual warming to room temperature .

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and compatibility with Boc protection .

- Purification : Column chromatography using ethyl acetate/hexane gradients is effective for isolating the product. Yield optimization (e.g., 50–70%) depends on stoichiometric ratios of Boc₂O to the amine substrate .

Why is the tert-butyl carbamate group advantageous as a protecting group in this compound’s synthesis?

Answer:

The tert-butyl carbamate (Boc) group is widely used due to:

- Stability under basic/neutral conditions : It resists hydrolysis during subsequent reactions, such as cross-coupling or alkylation .

- Ease of deprotection : The Boc group can be removed under mild acidic conditions (e.g., HCl in methanol) without disrupting sensitive functional groups .

- Steric protection : The bulky tert-butyl moiety shields the amine from undesired nucleophilic attacks during multi-step syntheses .

What chromatographic methods are effective for purifying this compound?

Answer:

- Normal-phase column chromatography : Silica gel with ethyl acetate/hexane (10–30% ethyl acetate) achieves baseline separation of the product from unreacted starting materials .

- HPLC : For higher purity (>95%), reverse-phase C18 columns with acetonitrile/water gradients are recommended, especially for isolating enantiomers or detecting trace impurities .

How can spectroscopic data validate the structure of this compound?

Answer:

- ¹H NMR : Key signals include the tert-butyl singlet at ~1.4 ppm, aromatic protons (6.8–7.2 ppm), and NH peaks (broad, ~5 ppm) .

- Mass spectrometry (MS) : ESI+ typically shows [M+H]⁺ at m/z 257.1 (C₁₁H₁₅ClN₂O₂). Discrepancies in fragmentation patterns may indicate incomplete Boc protection .

- IR spectroscopy : Stretching frequencies for carbamate C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹) confirm functional group integrity .

What are the stability and storage recommendations for this compound?

Answer:

- Stability : The compound is stable at room temperature in inert atmospheres but degrades under prolonged exposure to moisture or strong acids/bases .

- Storage : Store in airtight containers at 2–8°C with desiccants. Solutions in DCM or THF should be used within 48 hours to prevent decomposition .

Advanced Research Questions

What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Answer:

The 3-chloro substituent on the phenyl ring acts as a directing group, facilitating oxidative addition with Pd(0) catalysts. Computational studies suggest that the electron-withdrawing carbamate group lowers the energy barrier for transmetallation steps . Optimal conditions involve ligands like BINAP and bases such as NaHCO₃ to stabilize intermediates .

How can molecular modeling predict interactions between this carbamate and biological targets?

Answer:

- Docking studies : Software like AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., kinases) by analyzing hydrogen bonds between the carbamate NH and catalytic residues .

- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes, with force fields parameterized for carbamate groups .

What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity?

Answer:

- Chlorine vs. bromine : Bromine at the 3-position increases lipophilicity (logP +0.5), enhancing membrane permeability in cell-based assays .

- Amino group alkylation : Methylation of the NH reduces hydrogen-bonding capacity, decreasing affinity for targets like serotonin receptors .

What challenges arise in crystallizing this compound, and how can SHELX refine its structure?

Answer:

- Crystal growth : Slow evaporation from ethanol/water mixtures yields suitable single crystals. Twinning is common due to flexible tert-butyl groups .

- Refinement : SHELXL resolves disorder using PART and SIMU commands, with hydrogen atoms placed geometrically. R-factors <5% are achievable with high-resolution data (<1.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.